5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, phenoxy, methyl, and trifluoromethyl groups, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The compound, 5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, is a type of phenoxy herbicide . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .
Mode of Action
When sprayed on broad-leaf plants, phenoxy herbicides induce rapid, uncontrolled growth . This is often referred to as “growing to death”. The herbicides mimic the action of the plant hormone IAA, leading to unregulated cell division and growth .
Biochemical Pathways
The affected biochemical pathway is the auxin signaling pathway, which is crucial for plant growth and development . By mimicking IAA, the herbicide disrupts normal plant growth processes, leading to rapid, uncontrolled growth and eventually plant death .
Pharmacokinetics
It is known that these herbicides retain activity when applied as salts and esters since these are also capable of producing the parent acid in situ .
Result of Action
The result of the compound’s action is the death of broad-leaf plants . By inducing uncontrolled growth, the herbicide causes the plant to essentially “grow to death”. This makes it an effective tool for controlling broad-leaf weeds in crops like wheat or maize, which are relatively unaffected by the herbicide .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s effectiveness can be affected by the type of soil, weather conditions, and the presence of other chemicals . Additionally, the extensive use of phenoxy herbicides can lead to environmental contamination, affecting soil, surface, and groundwater .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and phenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A synthetic pesticide similar to auxin plant hormones.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide in agriculture.
2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with similar properties.
Uniqueness
5-(4-Chloro-phenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more versatile and potentially more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O3/c1-18-10(21-7-4-2-6(13)3-5-7)8(11(19)20)9(17-18)12(14,15)16/h2-5H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWLXOHCXEICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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